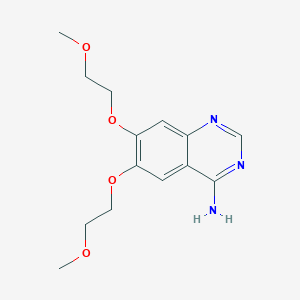
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents such as erlotinib hydrochloride . This compound is characterized by its two methoxyethoxy groups attached to the quinazoline ring, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a nitration reaction.
Reduction and Formylation: The nitro group is reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Industrial Production Methods
Industrial production of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is utilized in the synthesis of erlotinib hydrochloride, where a chlorinated intermediate is substituted with piperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis from nitro to amino derivatives.
Common Reagents and Conditions
Oxalyl Chloride or Thionyl Chloride: Used for chlorination steps.
Piperazine: Used in nucleophilic substitution reactions.
Methanolic/Ethanolic Hydrochloric Acid: Used for the final conversion to erlotinib hydrochloride.
Major Products
The major product formed from these reactions is erlotinib hydrochloride, a potent anticancer agent .
Wissenschaftliche Forschungsanwendungen
6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of erlotinib hydrochloride, which is used to treat non-small cell lung cancer and pancreatic cancer.
Biological Studies: The compound’s derivatives are studied for their potential anticancer activities, particularly their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Pharmacological Research: Research focuses on its role in developing new quinazoline-based drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, particularly in its derivative form as erlotinib hydrochloride, involves:
Inhibition of EGFR Tyrosine Kinase: The compound binds to the ATP binding site of the EGFR, inhibiting its phosphorylation and blocking signal transduction pathways that promote tumor cell growth and survival
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another quinazoline-based EGFR inhibitor used in cancer treatment.
Afatinib: A similar compound with irreversible binding to EGFR.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR . This makes it a valuable intermediate in the synthesis of highly effective anticancer agents like erlotinib hydrochloride .
Eigenschaften
Molekularformel |
C14H19N3O4 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
FITYFYMINUEMHW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


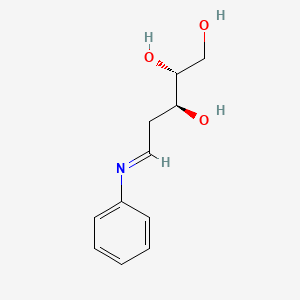
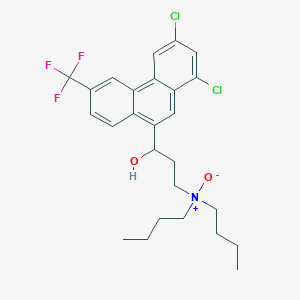
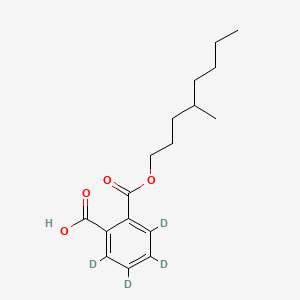
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
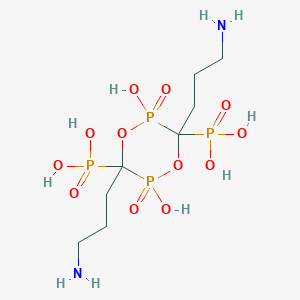
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
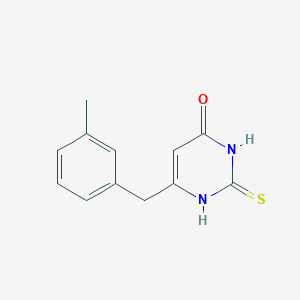
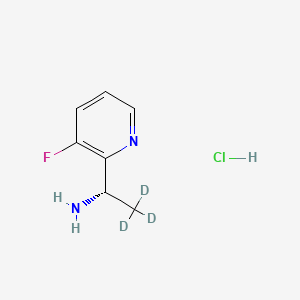
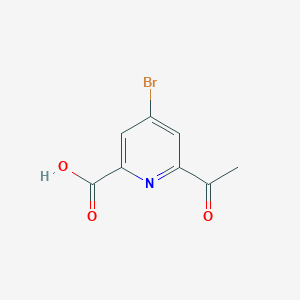
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
